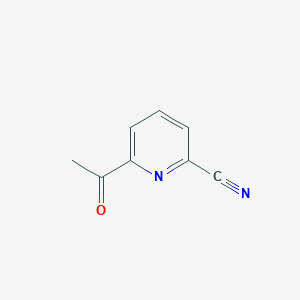

6-Acetylpicolinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-acetylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c1-6(11)8-4-2-3-7(5-9)10-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECIQDJPKUDAHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570184 | |

| Record name | 6-Acetylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159307-02-5 | |

| Record name | 6-Acetylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 6-Acetylpicolinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Acetylpicolinonitrile, a valuable building block in medicinal chemistry and materials science. This document details established synthetic protocols, presents a consolidated summary of its physicochemical properties, and offers an analysis of its expected spectral characteristics. Due to the limited availability of public experimental spectra, this guide combines information from peer-reviewed literature and patents with predictive analysis for the characterization data. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided.

Introduction

This compound, also known as 6-acetyl-2-pyridinecarbonitrile, is a substituted pyridine derivative incorporating both a ketone and a nitrile functional group. This unique combination of reactive sites makes it a versatile intermediate for the synthesis of a wide range of heterocyclic compounds. Notably, it serves as a key precursor for the preparation of iminopyridine oxazoline cobalt complexes, which are utilized as catalysts in enantioselective hydroboration reactions.[1] Its structural motif is of significant interest to researchers in drug discovery and materials science for the development of novel therapeutic agents and functional materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 6-acetyl-2-pyridinecarbonitrile | Sigma-Aldrich[2] |

| CAS Number | 159307-02-5 | Sigma-Aldrich[2] |

| Molecular Formula | C₈H₆N₂O | LookChem[1] |

| Molecular Weight | 146.15 g/mol | Sigma-Aldrich[2] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| Purity | Typically ≥95% | Sigma-Aldrich[2] |

| Storage Temperature | Room Temperature (sealed in dry conditions) | Sigma-Aldrich[2] |

| Boiling Point (Predicted) | 287.8 ± 25.0 °C | LookChem[1] |

| Density (Predicted) | 1.19 ± 0.1 g/cm³ | LookChem[1] |

| LogP (Predicted) | 1.15588 | LookChem[1] |

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound have been identified in the literature.

Synthesis from 6-(1-ethoxyvinyl)picolinonitrile (Route A)

This method is reported to be a high-yielding route for the synthesis of this compound.

Caption: Synthesis of this compound from 6-(1-ethoxyvinyl)picolinonitrile.

Experimental Protocol:

-

Reactants: 6-(1-ethoxyvinyl)picolinonitrile, aqueous hydrogen chloride, 1,4-dioxane.

-

Procedure: To a solution of 6-(1-ethoxyvinyl)picolinonitrile in a mixture of 1,4-dioxane and water, aqueous hydrogen chloride is added. The reaction mixture is stirred at 20 °C for 2 hours.

-

Work-up and Purification: The specific details for the work-up and purification were not available in the public domain. A standard aqueous work-up followed by extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and subsequent purification by column chromatography on silica gel would be a typical procedure.

-

Yield: 82.0%.[1]

Synthesis from 2-Acetylpyridine N-oxide (Route B)

This method involves the cyanation of a pyridine N-oxide derivative.

Caption: Synthesis of this compound from 2-Acetylpyridine N-oxide.

Experimental Protocol:

-

Reactants: 2-Acetylpyridine N-oxide, dimethylcarbamoyl chloride, trimethylsilyl cyanide, dichloromethane.

-

Procedure: To a solution of 2-acetylpyridine N-oxide in dichloromethane, dimethylcarbamoyl chloride is added, and the mixture is stirred. Subsequently, trimethylsilyl cyanide is added, and the reaction is allowed to proceed at room temperature.

-

Work-up and Purification: The patent describing this procedure does not provide specific details for the work-up and purification of the final product. A typical approach would involve quenching the reaction, followed by an aqueous work-up, extraction with an organic solvent, and purification by chromatography.

-

Yield: The yield for this specific transformation is not explicitly stated in the available literature.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Pyridine-H | 7.8 - 8.2 | m | 3H | Aromatic protons |

| -COCH₃ | ~2.7 | s | 3H | Acetyl methyl protons |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||

| C=O | ~195 | Acetyl carbonyl carbon | ||

| Pyridine-C | 125 - 155 | Aromatic carbons | ||

| C≡N | ~117 | Nitrile carbon | ||

| -COCH₃ | ~26 | Acetyl methyl carbon |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2230 | Strong | C≡N stretch (nitrile) |

| ~1700 | Strong | C=O stretch (ketone) |

| ~1600, 1580, 1450 | Medium to Weak | Aromatic C=C and C=N ring stretching |

| ~1360 | Medium | C-H bend (methyl) |

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 146 | [M]⁺ (Molecular ion) |

| 131 | [M - CH₃]⁺ (Loss of a methyl radical) |

| 103 | [M - COCH₃]⁺ (Loss of an acetyl radical) |

| 76 | [C₅H₄N]⁺ (Pyridine ring fragment) |

Experimental Workflows

The general workflow for the synthesis and characterization of this compound is outlined below.

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a valuable synthetic intermediate with accessible synthetic routes. This technical guide provides a consolidated resource for its preparation and expected analytical characteristics. While detailed experimental spectra are not widely available, the predictive data and analysis of functional group characteristics presented herein offer a strong foundation for researchers working with this compound. Further experimental validation of the spectral data is encouraged for rigorous structural confirmation.

Disclaimer

The predicted spectral data in this document are for estimation purposes only and should not be used as a substitute for experimentally obtained data for definitive structure elucidation. The experimental protocols are based on literature reports and may require optimization for specific laboratory conditions. All chemical syntheses should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

References

6-Acetylpicolinonitrile chemical properties and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 6-Acetylpicolinonitrile. This document is intended to be a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and materials science.

Core Chemical Properties

This compound, a substituted pyridine derivative, is a compound of interest in organic synthesis. Its chemical structure incorporates a pyridine ring, an acetyl group, and a nitrile group, making it a versatile building block for more complex molecules.

IUPAC Name and Identification

-

IUPAC Name: 6-acetyl-2-pyridinecarbonitrile

-

CAS Number: 159307-02-5

-

Molecular Formula: C₈H₆N₂O

-

Canonical SMILES: CC(=O)C1=CC=CC(=N1)C#N

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted and should be confirmed by experimental data.

| Property | Value | Source |

| Molecular Weight | 146.15 g/mol | |

| Boiling Point | 287.8 ± 25.0 °C (Predicted) | |

| Density | 1.19 ± 0.1 g/cm³ (Predicted) | |

| Physical Form | Solid | |

| Storage Temperature | Sealed in dry, Room Temperature | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 1 | |

| Exact Mass | 146.048012819 | |

| LogP | 1.15588 |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential method for the synthesis of this compound could involve the reaction of a suitable 6-acetyl-2-halopyridine (e.g., 6-acetyl-2-chloropyridine) with a cyanide salt, such as potassium cyanide or sodium cyanide, in a polar aprotic solvent like DMSO or DMF. The reaction may require a catalyst, such as a palladium complex, to facilitate the nucleophilic substitution.

Figure 1. Proposed synthetic scheme for this compound.

General Experimental Procedure (Hypothetical)

-

Reaction Setup: A dry, three-necked round-bottom flask is charged with the 6-acetyl-2-halopyridine starting material and the palladium catalyst (if used). The flask is equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.

-

Solvent and Reagent Addition: Anhydrous polar aprotic solvent (e.g., DMF) is added, and the mixture is stirred to dissolve the solids. The cyanide salt is then added carefully.

-

Reaction Conditions: The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) and stirred under a nitrogen atmosphere for several hours. The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water. The aqueous phase is extracted several times with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Structural Characterization

The identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and a singlet for the methyl protons of the acetyl group. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbon atoms of the pyridine ring, the acetyl group (carbonyl and methyl carbons), and the nitrile carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:

-

A strong, sharp absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.

-

A strong absorption band in the region of 1680-1700 cm⁻¹ due to the C=O stretching vibration of the acetyl group.

-

Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

-

C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of this compound (146.0480 g/mol ). Fragmentation patterns could provide further structural information.

Applications and Future Directions

This compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. Its functional groups offer multiple reaction sites for further chemical transformations, making it a useful building block in the development of new pharmaceuticals, agrochemicals, and materials. For instance, it is a synthetic reagent used in the preparation of iminopyridine oxazoline cobalt complexes which act as catalysts.

Future research may focus on exploring the reactivity of this molecule to synthesize novel compounds with potential biological or material properties. Given the prevalence of pyridine and nitrile moieties in bioactive molecules, derivatives of this compound could be investigated as potential therapeutic agents.

Figure 2. Potential applications of this compound.

Spectroscopic Data of Aniracetam (CAS 72432-10-1): A Technical Guide

Introduction: This technical guide provides an in-depth overview of the spectroscopic data for Aniracetam, a nootropic agent identified by CAS number 72432-10-1. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for Aniracetam are crucial for its structural elucidation and confirmation.

¹H and ¹³C NMR Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Data for Aniracetam

| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2', H-6' (Aromatic) | ~7.8-8.0 | ~130-132 | Doublet | ~8-9 |

| H-3', H-5' (Aromatic) | ~6.9-7.1 | ~113-115 | Doublet | ~8-9 |

| OCH₃ | ~3.8-3.9 | ~55-56 | Singlet | N/A |

| CH₂ (Pyrrolidinone, α to N) | ~3.6-3.8 | ~45-47 | Triplet | ~7-8 |

| CH₂ (Pyrrolidinone, β to N) | ~2.1-2.3 | ~18-20 | Multiplet | ~7-8 |

| CH₂ (Pyrrolidinone, γ to N) | ~2.4-2.6 | ~30-32 | Triplet | ~7-8 |

| C=O (Amide) | N/A | ~174-176 | N/A | N/A |

| C=O (Benzoyl) | N/A | ~168-170 | N/A | N/A |

| C-1' (Aromatic) | N/A | ~125-127 | N/A | N/A |

| C-4' (Aromatic) | N/A | ~162-164 | N/A | N/A |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining high-resolution ¹H and ¹³C NMR spectra of a small organic molecule like Aniracetam is as follows:

1.2.1. Sample Preparation:

-

Weigh approximately 5-25 mg of Aniracetam for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial.

-

To ensure homogeneity and remove any particulate matter, filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

1.2.2. Instrument Parameters and Data Acquisition:

-

The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.

-

The instrument is locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

For a standard ¹H NMR spectrum, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

For a ¹³C NMR spectrum, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Standard pulse programs are used for both ¹H and ¹³C NMR acquisition.

1.2.3. Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum is phased and baseline corrected.

-

Chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of Aniracetam shows characteristic absorption bands corresponding to its functional groups.

Table 2: Characteristic IR Absorption Bands for Aniracetam

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3100-3000 | Aromatic C-H | Stretching |

| ~2950-2850 | Aliphatic C-H | Stretching |

| ~1760-1690 | C=O (Amide) | Stretching |

| ~1680-1640 | C=O (Benzoyl) | Stretching |

| ~1600, ~1500 | Aromatic C=C | Stretching |

| ~1250 | C-O (Aryl ether) | Stretching |

| ~1170 | C-N | Stretching |

Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a common technique for obtaining the IR spectrum of solid samples.

2.2.1. Sample Preparation:

-

A small amount of solid Aniracetam is placed directly onto the ATR crystal.

2.2.2. Instrument Parameters and Data Acquisition:

-

The spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the clean ATR crystal is recorded first.

-

The sample spectrum is then recorded.

-

A sufficient number of scans are co-added to obtain a high-quality spectrum.

2.2.3. Data Processing:

-

The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

The spectrum is typically displayed with wavenumber (cm⁻¹) on the x-axis and transmittance or absorbance on the y-axis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometric Data

Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods have been developed for the analysis of Aniracetam.

Table 3: Mass Spectrometry Data for Aniracetam

| Technique | Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) |

| LC-MS/MS | Positive Electrospray (ESI+) | 220.1 | 135.0, 107.0, 77.0 |

| GC-MS | Electron Ionization (EI) | 219 (M⁺) | 135, 107, 77 |

Experimental Protocols for Mass Spectrometry

3.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Chromatographic Separation: Aniracetam is separated from the sample matrix using a reverse-phase HPLC column (e.g., C18). A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometry: The eluent from the HPLC is introduced into the mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.

-

Detection: The precursor ion of Aniracetam (m/z 220.1) is selected and fragmented, and the resulting product ions are detected.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: The sample containing Aniracetam is dissolved in a suitable organic solvent.

-

Chromatographic Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5MS). The oven temperature is programmed to separate the components of the sample.

-

Mass Spectrometry: The eluent from the GC is introduced into the mass spectrometer.

-

Ionization: Electron ionization (EI) at 70 eV is typically used.

-

Detection: The mass spectrometer is operated in full scan mode to obtain the mass spectrum of Aniracetam, or in selected ion monitoring (SIM) mode for targeted analysis.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like Aniracetam.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a comprehensive summary of the available spectroscopic data and analytical methodologies for Aniracetam. The presented information is essential for the quality control, structural verification, and further research and development of this compound.

The Emergence of a Key Synthetic Intermediate: A Technical Guide to 2-Acetyl-6-Cyanopyridine

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of 2-acetyl-6-cyanopyridine. Primarily aimed at researchers, scientists, and professionals in drug development, this document details the seminal synthesis of this compound as a key intermediate. While information on its direct biological activity and involvement in signaling pathways is not extensively documented in publicly available literature, its role as a precursor in the synthesis of more complex molecules underscores its significance in medicinal and materials chemistry. This guide presents detailed experimental protocols, quantitative data, and a visualization of its synthetic pathway to serve as a valuable resource for the scientific community.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds that are integral to the development of pharmaceuticals, agrochemicals, and functional materials. The introduction of cyano (-CN) and acetyl (-COCH3) groups onto the pyridine ring creates versatile intermediates with multiple reactive sites, enabling a wide range of chemical transformations. 2-Acetyl-6-cyanopyridine, in particular, emerged as a significant building block in the early 1990s, primarily as a key intermediate in the synthesis of oligo-2,6-pyridines. These larger, more complex molecules have applications as complexing agents, with potential uses in therapeutic and diagnostic imaging.[1] This guide focuses on the initial disclosure and synthesis of 2-acetyl-6-cyanopyridine, providing a detailed account of its preparation and characterization.

Discovery and Historical Context

The documented discovery of 2-acetyl-6-cyanopyridine is most prominently detailed in a 1996 United States Patent (US5539117A), filed in April 1993.[1] This patent describes the compound as a "key new intermediate" for the synthesis of oligo-2,6-pyridines.[1] The invention presented a more straightforward and cost-effective method for producing these oligopyridines, highlighting the critical role of 2-acetyl-6-cyanopyridine in this improved synthetic route.[1] While it is possible that the compound was synthesized prior to this patent, this document provides the earliest detailed public record of its preparation and utility.

The broader class of cyanopyridines is widely recognized for its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This context suggests the potential for 2-acetyl-6-cyanopyridine and its derivatives to be explored for various therapeutic applications.

Synthesis of 2-Acetyl-6-Cyanopyridine

The primary documented method for the synthesis of 2-acetyl-6-cyanopyridine involves the treatment of a pyridine-1-oxide precursor.[1] This approach provides a direct route to the desired disubstituted pyridine.

Experimental Protocol

The following protocol is adapted from the experimental procedures outlined in US Patent 5539117A.[1]

Materials:

-

Pyridine-1-oxide

-

Cyanotrimethylsilane (TMSCN)

-

Dimethylcarbamyl chloride

-

Dichloromethane (CH2Cl2)

-

Sodium bicarbonate (aqueous solution)

-

Magnesium sulfate (MgSO4)

Procedure:

-

A solution of pyridine-1-oxide is prepared in dichloromethane.

-

Cyanotrimethylsilane is added to the solution.

-

The mixture is cooled, and dimethylcarbamyl chloride is added dropwise while maintaining the temperature.

-

The reaction is allowed to warm to room temperature and stirred for a specified period.

-

The reaction mixture is then quenched by the addition of an aqueous sodium bicarbonate solution.

-

The organic layer is separated, washed, and dried over magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved through column chromatography to afford pure 2-acetyl-6-cyanopyridine.[1]

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory setting.

Synthetic Pathway Visualization

The synthesis of 2-acetyl-6-cyanopyridine can be visualized as a multi-step process starting from pyridine-1-oxide. The following diagram illustrates the logical flow of this synthesis.

Caption: Synthetic workflow for 2-acetyl-6-cyanopyridine.

Physicochemical and Spectroscopic Data

The characterization of 2-acetyl-6-cyanopyridine is crucial for confirming its identity and purity. The following tables summarize the key quantitative data reported in the literature.[1]

Table 1: Physical Properties

| Property | Value |

| Molecular Formula | C8H6N2O |

| Molecular Weight | 146.15 g/mol |

| Appearance | Not explicitly stated |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR (DMSO-D₆) | δ 3.35 (s, exchanges with D₂O), 6.5 (s, 2H, --CH₂), 8.25 to 8.5 (m, 5H), 8.75 (t, 1H), and 8.97 ppm (~d, 2H) |

| ¹³C NMR (DMSO-D₆) | δ 66.75 (--CH₂--), 117.1 (CN), 125.94, 128.19, 132.4 (weak), 133.95, 140.82, 146.71, 146.91, 151.92 (weak), and 190.30 ppm (C=O) |

Table 3: Elemental Analysis

| Element | Calculated (%) | Found (%) |

| C | Not provided for the final compound in the source | Not provided for the final compound in the source |

| H | Not provided for the final compound in the source | Not provided for the final compound in the source |

| N | Not provided for the final compound in the source | Not provided for the final compound in the source |

Note: The provided NMR data in the source patent appears to correspond to a downstream product, a pyridinium salt derived from 2-acetyl-6-cyanopyridine, rather than 2-acetyl-6-cyanopyridine itself.[1] Detailed spectroscopic data for the isolated 2-acetyl-6-cyanopyridine is not fully elaborated in this specific source.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific studies in the public domain detailing the biological activity or the role of 2-acetyl-6-cyanopyridine in cellular signaling pathways. While the broader class of cyanopyridine derivatives has been investigated for various pharmacological properties, the specific effects of 2-acetyl-6-cyanopyridine remain an area for future research. Its primary documented utility is as a synthetic intermediate.[1]

Applications and Future Directions

The principal application of 2-acetyl-6-cyanopyridine, as established in the early 1990s, is its role as a key intermediate in the synthesis of oligo-2,6-pyridines.[1] These molecules are of interest for their ability to form stable complexes with metal ions, which is a critical feature for applications in areas such as:

-

Diagnostic Imaging: As part of complexing agents for radioactive isotopes.

-

Therapeutics: In the development of targeted drug delivery systems.

-

Materials Science: For the creation of novel polymers and functional materials.

Future research could focus on several promising avenues:

-

Exploration of Biological Activity: Screening 2-acetyl-6-cyanopyridine and its derivatives for potential therapeutic properties, leveraging the known bioactivity of the cyanopyridine scaffold.

-

Development of Novel Synthetic Routes: Investigating alternative and more efficient synthetic methods to produce this intermediate.

-

Expansion of Chemical Derivatization: Utilizing the reactive acetyl and cyano groups to synthesize a diverse library of novel compounds for various applications.

Conclusion

2-Acetyl-6-cyanopyridine stands as a noteworthy example of a chemical intermediate whose discovery was driven by the need for more efficient synthetic pathways to complex molecular architectures. While its own biological profile is yet to be fully elucidated, its importance in the synthesis of functional molecules like oligo-2,6-pyridines is clearly documented. This guide provides a foundational understanding of its synthesis and characterization, serving as a valuable resource for chemists and pharmaceutical scientists. Further exploration of this versatile molecule holds the potential to unlock new applications in medicine and materials science.

References

A Comprehensive Technical Guide to the Theoretical and Molecular Modeling of 6-Acetylpicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed framework for the theoretical and molecular modeling studies of 6-Acetylpicolinonitrile, a heterocyclic compound of interest in synthetic chemistry and potentially in drug discovery. Due to the limited availability of dedicated research on this specific molecule, this document outlines the established computational methodologies that can be employed for its in-depth analysis, drawing from studies on analogous pyridine derivatives and other heterocyclic systems.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These values, primarily sourced from chemical suppliers, serve as a baseline for theoretical calculations and experimental design.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O | LookChem[1] |

| Molecular Weight | 146.15 g/mol | Sigma-Aldrich[2] |

| CAS Number | 159307-02-5 | Sigma-Aldrich[2] |

| Predicted Boiling Point | 287.8 ± 25.0 °C | LookChem[1] |

| Predicted Density | 1.19 ± 0.1 g/cm³ | LookChem[1] |

| Predicted LogP | 1.15588 | LookChem[1] |

| Hydrogen Bond Donor Count | 0 | LookChem[1] |

| Hydrogen Bond Acceptor Count | 3 | LookChem[1] |

| Rotatable Bond Count | 1 | LookChem[1] |

Theoretical Studies: A Methodological Approach

Theoretical studies, primarily employing Density Functional Theory (DFT), are essential for understanding the structural, electronic, and reactive properties of this compound.

Quantum Chemical Calculation Workflow

The general workflow for performing quantum chemical calculations is depicted below. This process involves geometry optimization, frequency calculations to confirm the stability of the optimized structure, and subsequent analysis of various molecular properties.

Experimental Protocols for Theoretical Studies

Geometry Optimization: The initial 3D structure of this compound can be built using software like GaussView. The geometry should then be optimized using DFT, with the B3LYP functional and a 6-311++G(d,p) basis set being a common and effective choice for similar organic molecules.[1][3]

Frequency Calculations: To ensure that the optimized geometry corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations should be performed at the same level of theory as the optimization. The absence of imaginary frequencies confirms a stable structure.

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule.[4] The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons.[4] The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity.[2]

Molecular Electrostatic Potential (MEP) Analysis: The MEP map provides a visual representation of the charge distribution around the molecule, identifying electrophilic and nucleophilic sites.[5][6] Red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge delocalization, and hyperconjugative interactions.[7] It provides insights into the stability of the molecule arising from these interactions.

Global Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of this compound. These are summarized in Table 2.

| Descriptor | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicates reactivity. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Potential (μ) | -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. |

Molecular Modeling: Exploring Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.[8][9] This is a crucial step in drug discovery for identifying potential biological targets and understanding binding mechanisms.

Molecular Docking Workflow

The following diagram illustrates a typical workflow for molecular docking studies of this compound against a selected protein target.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemrevlett.com [chemrevlett.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]

- 8. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular docking studies for the identification of novel melatoninergic inhibitors for acetylserotonin-O-methyltransferase using different docking routines - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Star in Medicinal Chemistry: A Technical Guide to the Potential Applications of 6-Acetylpicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Acetylpicolinonitrile, a versatile heterocyclic compound, is emerging as a significant building block in the landscape of medicinal chemistry. Its unique structural features, comprising a pyridine ring functionalized with both a reactive acetyl group and a cyano group, offer a rich platform for the synthesis of diverse and complex molecular architectures. This technical guide provides an in-depth exploration of the potential applications of this compound, with a particular focus on its role as a precursor for the synthesis of potent enzyme inhibitors, particularly in the realm of oncology. We will delve into its synthetic utility, potential biological activities of its derivatives, and provide detailed experimental protocols for key transformations, positioning this compound as a molecule of high interest for contemporary drug discovery programs.

Introduction: The Strategic Importance of the Picolinonitrile Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast array of approved therapeutic agents.[1] The electronic properties and hydrogen bonding capabilities of the pyridine nitrogen are crucial for molecular recognition at biological targets. The nitrile group, a versatile functional group, can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or be transformed into various other functionalities like amines, amides, or tetrazoles.[2] The combination of these features in the picolinonitrile framework makes it a valuable starting point for the design of novel therapeutics. This compound further enhances this potential by introducing a readily modifiable acetyl group, opening avenues for diverse chemical elaborations.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a starting material is fundamental for its application in synthesis.

| Property | Value |

| Molecular Formula | C₈H₆N₂O |

| Molecular Weight | 146.15 g/mol |

| CAS Number | 159307-02-5 |

| Appearance | Solid |

| IUPAC Name | 6-acetyl-2-pyridinecarbonitrile |

Synthetic Utility of this compound

The true potential of this compound in medicinal chemistry lies in its synthetic versatility. The acetyl and nitrile groups serve as handles for a wide range of chemical transformations, allowing for the construction of diverse molecular libraries.

Key Chemical Transformations

The acetyl group can undergo a variety of reactions, including:

-

Condensation reactions: To form Schiff bases, chalcones, and other α,β-unsaturated ketone derivatives.

-

Reduction: To yield the corresponding alcohol, which can be further functionalized.

-

Alpha-halogenation: To introduce a leaving group for subsequent nucleophilic substitution.

The nitrile group can be converted to:

-

Amines: Via reduction, providing a key building block for amide bond formation.

-

Amides and Carboxylic Acids: Through hydrolysis.

-

Tetrazoles: By reaction with azides, a common bioisostere for carboxylic acids.

Proposed Synthetic Workflow for Bioactive Scaffolds

The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of potentially bioactive molecules.

Caption: Generalized synthetic workflow for this compound.

Potential Therapeutic Applications: A Focus on PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes are critical players in DNA damage repair.[3] Inhibitors of PARP have emerged as a successful class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[3] The core structures of many known PARP inhibitors feature heterocyclic scaffolds that mimic the nicotinamide portion of the NAD+ substrate.[4]

While direct evidence of this compound as a PARP inhibitor precursor is not yet prevalent in published literature, its picolinonitrile core presents a compelling starting point for the design of novel PARP inhibitors. The acetyl group can be elaborated to introduce functionalities that interact with key residues in the PARP active site.

Proposed Synthesis of a PARP Inhibitor Pharmacophore

The following scheme outlines a hypothetical synthetic route from this compound to a derivative incorporating a pharmacophore common in PARP inhibitors.

Caption: Hypothetical synthesis of a PARP inhibitor from this compound.

Biological Activity of Structurally Related PARP Inhibitors

To illustrate the potential of this scaffold, the following table summarizes the biological activity of known PARP inhibitors that share structural motifs achievable from a picolinonitrile precursor.

| Compound | Target | IC₅₀ (nM) | Reference |

| Olaparib | PARP-1 | 34 | [4] |

| Compound 8a (pyridopyridazinone) | PARP-1 | 36 | [4] |

Note: The compounds listed are not direct derivatives of this compound but represent the therapeutic potential of structurally related heterocyclic scaffolds.

Signaling Pathway of PARP Inhibition

The diagram below illustrates the central role of PARP in the DNA damage response and the mechanism of action of PARP inhibitors.

Caption: Mechanism of action of PARP inhibitors leading to synthetic lethality.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for advancing research. The following are representative procedures for key transformations involving picolinonitrile scaffolds, adapted from the literature.

General Procedure for the Synthesis of Pyridopyridazinone Derivatives (Adapted from[4])

Materials:

-

Substituted picolinonitrile derivative

-

Hydrazine hydrate

-

Appropriate acid or base catalyst

-

Solvent (e.g., ethanol, acetic acid)

Protocol:

-

A solution of the starting picolinonitrile (1 equivalent) in a suitable solvent is prepared.

-

Hydrazine hydrate (1.1 equivalents) is added to the solution.

-

The reaction mixture is heated to reflux for a specified period (typically 4-24 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product is isolated by filtration or extraction, depending on its solubility.

-

Purification is achieved by recrystallization or column chromatography to yield the desired pyridopyridazinone derivative.

General Procedure for PARP-1 Inhibition Assay (Adapted from[4])

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone H1

-

³H-NAD⁺

-

Test compounds (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Scintillation cocktail

Protocol:

-

The assay is performed in a 96-well plate format.

-

To each well, add the assay buffer, histone H1, and the test compound at various concentrations.

-

Initiate the reaction by adding the PARP-1 enzyme.

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

-

Start the enzymatic reaction by adding ³H-NAD⁺.

-

Incubate for another defined period (e.g., 60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., cold trichloroacetic acid).

-

The precipitated proteins (containing the incorporated ³H-ADP-ribose) are collected on a filter plate.

-

The filter plate is washed to remove unincorporated ³H-NAD⁺.

-

Scintillation cocktail is added to each well, and the radioactivity is measured using a scintillation counter.

-

The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Perspectives

This compound represents a promising, yet underexplored, starting material for the synthesis of novel therapeutic agents. Its inherent reactivity and the strategic placement of its functional groups provide a versatile platform for the generation of diverse chemical libraries. The potential to access core structures of potent enzyme inhibitors, such as those targeting the PARP family, highlights its significance in the field of oncology drug discovery. Further exploration of the synthetic transformations of this compound and the biological evaluation of its derivatives are warranted and are anticipated to yield novel candidates for preclinical and clinical development. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Electrophilic/Nucleophilic Sites of 6-Acetylpicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Acetylpicolinonitrile is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Understanding its reactivity is crucial for its application in the synthesis of more complex molecules. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, based on established principles of organic chemistry and data from analogous compounds. The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom and the two strong electron-withdrawing acetyl and cyano substituents, governs its reactivity. This guide will detail the predicted reactivity at the pyridine ring, the acetyl group, and the nitrile group, providing a roadmap for its synthetic transformations.

Molecular Structure and Electronic Properties

This compound possesses a pyridine ring substituted with an acetyl group at the 6-position and a nitrile group at the 2-position. Both the acetyl and cyano groups are potent electron-withdrawing groups, significantly influencing the electron density distribution within the molecule.

Table 1: Key Structural and Electronic Features of this compound

| Feature | Description | Predicted Impact on Reactivity |

| Pyridine Ring | Inherently electron-deficient due to the electronegative nitrogen atom. | Deactivated towards electrophilic aromatic substitution. Activated towards nucleophilic aromatic substitution and radical reactions. |

| Acetyl Group (-COCH₃) | Strong electron-withdrawing group via resonance and induction. Contains an electrophilic carbonyl carbon. | Further deactivates the pyridine ring to electrophilic attack. Provides a key site for nucleophilic addition. The methyl protons are weakly acidic. |

| Nitrile Group (-CN) | Strong electron-withdrawing group via resonance and induction. Contains an electrophilic carbon atom. | Further deactivates the pyridine ring to electrophilic attack. Provides a site for nucleophilic addition and can be hydrolyzed or reduced. |

| Nitrogen Atom (Pyridine) | Possesses a lone pair of electrons. | Acts as a Lewis base, can be protonated or coordinated to metal centers. |

Predicted Reactivity and Identification of Electrophilic/Nucleophilic Sites

The combination of the pyridine nucleus and two strong electron-withdrawing groups creates distinct regions of electrophilicity and nucleophilicity within this compound.

Electrophilic Sites

The primary electrophilic sites are the carbon atoms of the carbonyl and nitrile groups, as well as the carbon atoms of the pyridine ring, particularly those ortho and para to the nitrogen atom.

-

Carbonyl Carbon (C=O): The significant electronegativity difference between carbon and oxygen, combined with the electron-withdrawing nature of the pyridine ring, makes the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

-

Nitrile Carbon (C≡N): Similar to the carbonyl group, the carbon atom of the nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond. It can be attacked by strong nucleophiles.

-

Pyridine Ring Carbons (C3, C4, C5): The electron-withdrawing nature of the nitrogen atom and the substituents make the entire ring electron-deficient. The C4 and C6 positions are particularly activated towards nucleophilic attack due to resonance stabilization of the intermediate Meisenheimer complex. However, in this molecule, the C6 position is already substituted. Therefore, C4 is a likely site for nucleophilic aromatic substitution.

Nucleophilic Sites

The primary nucleophilic site in this compound is the nitrogen atom of the pyridine ring.

-

Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom makes it a Lewis base. It can react with protons (acids) and other electrophiles.

-

Carbonyl Oxygen (C=O): The lone pairs on the carbonyl oxygen can act as a weak nucleophile or a hydrogen bond acceptor.

-

Nitrile Nitrogen (C≡N): The lone pair on the nitrile nitrogen is generally not very nucleophilic but can coordinate to certain metal centers.

Caption: Predicted electrophilic and nucleophilic sites of this compound.

Key Reaction Pathways

Based on the identified reactive sites, several key reaction pathways can be predicted for this compound.

Reactions at the Acetyl Group

The electrophilic carbonyl carbon is a prime target for nucleophilic addition reactions.

Table 2: Predicted Reactions at the Acetyl Group

| Reaction Type | Reagents | Predicted Product |

| Reduction | NaBH₄, LiAlH₄ | 1-(6-cyanopyridin-2-yl)ethan-1-ol |

| Grignard Reaction | RMgX | 2-(6-cyanopyridin-2-yl)propan-2-ol (with CH₃MgBr) |

| Wittig Reaction | Ph₃P=CHR | 6-(1-alkenyl)-2-cyanopyridine |

| Condensation | Aldehydes (Aldol) | Chalcone derivatives |

digraph "Acetyl_Group_Reactions" { graph [bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", color="#34A853"];"this compound" [fillcolor="#FBBC05"]; "Nucleophilic Addition" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Alcohol" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Alkene" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Chalcone" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"this compound" -> "Nucleophilic Addition"; "Nucleophilic Addition" -> "Alcohol" [label="Reduction (e.g., NaBH4)"]; "Nucleophilic Addition" -> "Alkene" [label="Wittig Reaction"]; "Nucleophilic Addition" -> "Chalcone" [label="Aldol Condensation"]; }

Caption: Key reactions involving the acetyl group.

Reactions at the Nitrile Group

The nitrile group can undergo nucleophilic addition, hydrolysis, and reduction.

Table 3: Predicted Reactions at the Nitrile Group

| Reaction Type | Reagents | Predicted Product |

| Hydrolysis (Acidic) | H₃O⁺, heat | 6-acetylpicolinamide, then 6-acetylpicolinic acid |

| Hydrolysis (Basic) | NaOH, H₂O, heat | 6-acetylpicolinamide, then 6-acetylpicolinate salt |

| Reduction | LiAlH₄ or H₂, catalyst | (6-acetylpyridin-2-yl)methanamine |

| Grignard Reaction | RMgX, then H₃O⁺ | 6-acetyl-2-acylpyridine |

digraph "Nitrile_Group_Reactions" { graph [bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", color="#34A853"];"this compound" [fillcolor="#FBBC05"]; "Nucleophilic Addition/Hydrolysis" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Carboxylic Acid" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Amine" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ketone" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"this compound" -> "Nucleophilic Addition/Hydrolysis"; "Nucleophilic Addition/Hydrolysis" -> "Carboxylic Acid" [label="Acid/Base Hydrolysis"]; "Nucleophilic Addition/Hydrolysis" -> "Amine" [label="Reduction (e.g., LiAlH4)"]; "Nucleophilic Addition/Hydrolysis" -> "Ketone" [label="Grignard Reaction"]; }

Caption: Key reactions involving the nitrile group.

Reactions at the Pyridine Ring

Due to the strong deactivating effect of the substituents, electrophilic aromatic substitution is highly unfavorable. Nucleophilic aromatic substitution is a more plausible pathway.

Table 4: Predicted Reactions at the Pyridine Ring

| Reaction Type | Reagents | Predicted Product |

| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., NaOMe, NaNH₂) | Substitution at the C4 position (predicted) |

| N-Oxidation | m-CPBA | This compound N-oxide |

digraph "Pyridine_Ring_Reactions" { graph [bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", color="#34A853"];"this compound" [fillcolor="#FBBC05"]; "Nucleophilic Aromatic Substitution" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "N-Oxidation" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Substituted Pyridine" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Pyridine N-oxide" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"this compound" -> "Nucleophilic Aromatic Substitution" [label="Strong Nucleophile"]; "Nucleophilic Aromatic Substitution" -> "Substituted Pyridine"; "this compound" -> "N-Oxidation" [label="m-CPBA"]; "N-Oxidation" -> "Pyridine N-oxide"; }

Caption: Predicted reactions involving the pyridine ring.

Experimental Protocols (General Procedures)

General Procedure for the Reduction of the Acetyl Group with NaBH₄

-

Dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol) at room temperature.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.1 - 1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC.

-

Quench the reaction by the slow addition of water or dilute HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Procedure for the Acid-Catalyzed Hydrolysis of the Nitrile Group

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., water, ethanol/water mixture), add a strong acid (e.g., concentrated H₂SO₄ or HCl) (excess).

-

Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction may take several hours to days for complete conversion to the carboxylic acid.

-

Cool the reaction mixture to room temperature and neutralize with a base (e.g., NaOH, NaHCO₃).

-

Extract the product with a suitable organic solvent if it is not water-soluble. If the product is a water-soluble salt, acidification may be necessary to precipitate the carboxylic acid.

-

Isolate the product by filtration or extraction and purify by recrystallization or column chromatography.

Conclusion

This compound is a highly functionalized molecule with multiple reactive sites. Its reactivity is dominated by the electrophilic nature of the carbonyl and nitrile carbons and the electron-deficient pyridine ring. The pyridine nitrogen provides a key nucleophilic center. This guide provides a theoretical framework for predicting its behavior in chemical reactions, which is essential for its utilization in the synthesis of novel compounds for drug discovery and materials science. Experimental validation of these predicted reactivities will be crucial for the practical application of this versatile building block.

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Acetylpicolinonitrile is a versatile heterocyclic building block with applications in catalysis and potential, yet largely unexplored, roles in medicinal chemistry. This technical guide provides a comprehensive review of the available literature on this compound and related compounds. It details synthetic methodologies, physicochemical properties, and the nascent exploration of their biological activities. While direct biological data on this compound is scarce, this review extrapolates potential activities based on structurally similar nicotinonitrile and acetylpyridine derivatives, which have demonstrated anticancer and antimicrobial properties. This document aims to serve as a foundational resource to stimulate further investigation into this promising class of compounds.

Chemical Properties and Synthesis

This compound (CAS No. 159307-02-5) is a pyridine derivative characterized by an acetyl group at the 6-position and a nitrile group at the 2-position. Its chemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O | [1] |

| Molecular Weight | 146.15 g/mol | [1] |

| Boiling Point | 287.8 ± 25.0 °C (Predicted) | [1] |

| Density | 1.19 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa | -0.71 ± 0.10 (Predicted) | [1] |

| LogP | 1.15588 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

Synthetic Routes

Two primary synthetic routes for this compound have been reported in the literature.

A high-yield synthesis involves the hydrolysis of 6-(1-ethoxyvinyl)picolinonitrile. This method reports a yield of 82%.

A lower-yield synthesis starts from 2-acetylpyridine N-oxide. This route has a reported yield of 24%.

-

Experimental Protocol: To a solution of 2-acetylpyridine N-oxide in dichloromethane, trimethylsilyl cyanide and N,N-dimethylcarbamoyl chloride are added. The reaction is carried out at 20°C in a sealed tube under an inert atmosphere for 96 hours.[1]

Applications in Catalysis

This compound serves as a key precursor in the synthesis of iminopyridine oxazoline cobalt complexes. These complexes are effective catalysts for the enantioselective hydroboration of disubstituted aryl alkenes.[1]

Synthesis of Iminopyridine Ligands

The synthesis of the iminopyridine ligand involves the condensation of this compound with a chiral amino alcohol.

-

Experimental Protocol: While a specific protocol for the reaction with this compound is not detailed, a general procedure for the synthesis of similar iminopyridine ligands can be adapted. Typically, the ketone (this compound) and the amine (a chiral amino alcohol) are refluxed in a solvent such as methanol or toluene, often with a catalytic amount of acid (e.g., formic acid), with removal of water to drive the reaction to completion.

Biological Activities of Related Compounds

Direct studies on the biological activities of this compound are not prevalent in the current literature. However, the picolinonitrile and acetylpyridine scaffolds are present in molecules with documented biological effects, suggesting potential avenues for investigation.

Anticancer Activity of Nicotinonitrile Derivatives

Nicotinonitrile derivatives have been investigated for their potential as anticancer agents. For instance, certain furo[2,3-b]pyridine and nicotinonitrile derivatives have shown cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-231).

Table 2: Cytotoxic Activity of Selected Nicotinonitrile and Related Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Source |

| Furo[2,3-b]pyridine Derivative | MCF-7 | Not specified, but potent | [2] |

| Furo[2,3-b]pyridine Derivative | MDA-MB-231 | Not specified, but potent | [2] |

| 2-acetylpyridine-N(4)-orthochlorophenyl thiosemicarbazone | Hep-G2 | > 100 | [3] |

| 2-acetylpyridine-N(4)-orthochlorophenyl thiosemicarbazone | HT-29 | > 100 | [3] |

Antimicrobial Activity of Picolinonitrile-Related Compounds

The nitrile group is a pharmacophore in several antimicrobial agents. While no specific data exists for this compound, related structures have shown antimicrobial potential. For instance, picolinic acid, a structural analog, has demonstrated broad-spectrum antibacterial activity.

Potential Signaling Pathways and Future Directions

Given the absence of direct studies on the mechanism of action of this compound, we can only hypothesize based on the activities of related compounds. The cytotoxicity of some nicotinonitrile derivatives against cancer cell lines suggests potential interference with key signaling pathways involved in cell proliferation and survival.

Molecular docking studies on related furo[2,3-b]pyridine and nicotinonitrile derivatives suggest that they may interact with targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2).[2] These are critical nodes in cell signaling pathways that are often dysregulated in cancer.

Conclusion and Outlook

This compound is a readily accessible synthetic intermediate with established utility in the development of asymmetric catalysts. While its own biological profile remains to be elucidated, the demonstrated anticancer and antimicrobial activities of structurally related nicotinonitrile and acetylpyridine derivatives provide a strong rationale for its investigation as a novel pharmacological scaffold. Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in a panel of cancer cell lines and microbial strains. Furthermore, mechanistic studies, including molecular docking and investigation of their effects on key signaling pathways, will be crucial to unlock the full therapeutic potential of this intriguing class of compounds. The detailed synthetic protocols and compiled data in this review are intended to provide a solid foundation for these future endeavors.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 3. Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Acetylpicolinonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Acetylpicolinonitrile, also known as 2-acetyl-6-cyanopyridine, is a valuable intermediate in the synthesis of various heterocyclic compounds, particularly oligo-2,6-pyridines and ligands for catalysis. This document provides a detailed experimental protocol for the synthesis of this compound, based on established methods. The protocol is divided into two main stages: the synthesis of the intermediate 2-Acetylpyridine-N-oxide and the subsequent cyanation to yield the final product.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reactant | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2-Acetylpyridine | 30% Hydrogen Peroxide | Glacial Acetic Acid | 60-65 | 16 | 33 |

| 2 | 2-Acetylpyridine-N-oxide | Dimethylcarbamyl chloride, Cyanotrimethylsilane | Methylene Chloride | Room Temperature | 72 | Not specified |

Experimental Protocols

Step 1: Synthesis of 2-Acetylpyridine-N-oxide

This protocol outlines the oxidation of 2-acetylpyridine to form the N-oxide intermediate.

Materials:

-

2-Acetylpyridine (0.3 mol)

-

Glacial Acetic Acid (150 ml)

-

30% Hydrogen Peroxide (0.32 mol)

-

Round-bottom flask

-

Stirring apparatus

-

Heating mantle

-

Equipment for extraction and purification (e.g., separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

To a solution of 2-acetylpyridine (0.3 mol) in 150 ml of glacial acetic acid, add 30% hydrogen peroxide (0.32 mol) with stirring.

-

Heat the mixture and allow it to react at 60-65°C for 16 hours.

-

After the initial reaction period, add an additional 3.3 ml of 30% hydrogen peroxide.

-

Increase the reaction temperature to 70°C and continue the reaction for another 2 hours.

-

After cooling, the reaction mixture can be purified. A common method is column chromatography.

-

Purification by gradient elution starting with a 50:50 mixture of ethyl acetate/hexane, progressing to 100% ethyl acetate, and finally to 5% methanol can yield the purified 2-acetyl-pyridine-N-oxide (33% yield).[1]

Characterization of 2-Acetylpyridine-N-oxide:

-

¹H NMR (CDCl₃): δ 2.81 (s, 3H, CH₃), 7.34 (m, 2H, H₄ and H₅), 7.71 (d, 1H, H₃), and 8.22 ppm (d, 1H, H₆).[1]

-

¹³C NMR (CDCl₃): δ 31.3 (CH₃), 125.9, 127.4, 128.6, 141.2, and 195.7 ppm (C=O).[1]

-

Mass Spectrum (DCl): M⁺H=138 m/e.[1]

-

IR (film): λₘₐₓ 1686 cm⁻¹ (C=O).[1]

Step 2: Synthesis of this compound

This protocol details the cyanation of 2-acetylpyridine-N-oxide to produce the final product, this compound.

Materials:

-

2-Acetylpyridine-N-oxide (0.098 mol)

-

Methylene Chloride (200 ml)

-

Dimethylcarbamyl chloride (0.1 mol initially, then another 0.1 mol)

-

Cyanotrimethylsilane (0.22 mol initially, then another 0.03 mol)

-

Nitrogen atmosphere apparatus

-

Round-bottom flask

-

Stirring apparatus

Procedure:

-

To a solution of 2-acetylpyridine-N-oxide (0.098 mol) in 200 ml of methylene chloride, add dimethylcarbamyl chloride (0.1 mol).

-

Allow the reaction mixture to react at room temperature under a nitrogen atmosphere for 24 hours.

-

Add an additional portion of dimethylcarbamyl chloride (0.1 mol) followed by cyanotrimethylsilane (0.22 mol).

-

Continue the reaction at 20°C for 2 days.

-

Add a final portion of cyanotrimethylsilane (4 ml, 0.03 mol) and stir the mixture at room temperature for another 24 hours.[1]

-

The work-up involves partitioning the residue between equal volumes of ether and water.

-

The ether layer should be washed twice with water, dried over Na₂SO₄, and then evaporated to yield the desired product.[1]

Mandatory Visualization

Caption: Experimental workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols: Preparation and Use of Iminopyridine Oxazoline Cobalt Complexes Derived from 6-Acetylpicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iminopyridine oxazoline ligands are a significant class of chiral ligands in coordination chemistry, valued for their modular synthesis and the versatile catalytic activity of their metal complexes. Cobalt complexes bearing these ligands have demonstrated considerable potential in various catalytic transformations, including polymerization and asymmetric hydroboration. This document provides detailed protocols for the synthesis of a novel iminopyridine oxazoline ligand derived from 6-acetylpicolinonitrile and its subsequent complexation with cobalt(II) chloride. Additionally, it outlines potential applications and includes representative characterization data.

Synthetic Workflow

The overall synthetic strategy involves a two-step process for the ligand synthesis followed by the complexation with a cobalt salt.

Caption: Synthetic route for the iminopyridine oxazoline cobalt complex.

Experimental Protocols

Part 1: Synthesis of Iminopyridine Oxazoline Ligand

This procedure outlines a two-step synthesis of the iminopyridine oxazoline ligand from this compound.

Step 1: Synthesis of 6-(Oxazolin-2-yl)acetylpyridine Intermediate

This step involves the formation of the oxazoline ring from the nitrile group of this compound and a chiral amino alcohol. (S)-2-amino-3-methyl-1-butanol is used here as a representative chiral amino alcohol.

-

Materials:

-

This compound

-

(S)-2-amino-3-methyl-1-butanol

-

Zinc trifluoromethanesulfonate (Zn(OTf)₂)

-

Anhydrous Toluene

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), anhydrous toluene, and zinc trifluoromethanesulfonate (0.05 eq).

-

Stir the mixture at room temperature for 5 minutes.

-

Add a solution of (S)-2-amino-3-methyl-1-butanol (1.05 eq) in toluene.

-

Heat the reaction mixture to reflux and maintain for 24 hours.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 6-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)acetylpyridine.

-

Step 2: Synthesis of the Final Iminopyridine Oxazoline Ligand

This step involves the condensation of the acetyl group of the intermediate with a substituted aniline to form the imine linkage. 2,6-Diisopropylaniline is used as a representative aniline.

-

Materials:

-

6-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)acetylpyridine (from Step 1)

-

2,6-Diisopropylaniline

-

Methanol

-

Formic acid (catalytic amount)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 6-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)acetylpyridine (1.0 eq) in methanol in a round-bottom flask.

-

Add 2,6-diisopropylaniline (1.1 eq) to the solution.

-

Add a few drops of formic acid as a catalyst.

-

Reflux the mixture for 12 hours.

-

Cool the reaction to room temperature and evaporate the solvent under reduced pressure.

-

Dissolve the crude product in n-pentane and dry the solution with anhydrous Na₂SO₄.

-

Filter the solution and crystallize the product from n-pentane at -25 °C to obtain the pure iminopyridine oxazoline ligand.

-

Part 2: Preparation of the Iminopyridine Oxazoline Cobalt(II) Complex

This protocol describes the complexation of the synthesized ligand with anhydrous cobalt(II) chloride.

-

Materials:

-

Iminopyridine oxazoline ligand (from Part 1)

-

Anhydrous cobalt(II) chloride (CoCl₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl ether

-

Anhydrous Heptane

-

-

Procedure:

-

In a flask under an inert atmosphere, dissolve the iminopyridine oxazoline ligand (1.0 eq) in anhydrous THF.

-

Add anhydrous CoCl₂ (1.0 eq) to the solution.

-

Stir the mixture at room temperature for 24 hours. A precipitate should form.

-

Add anhydrous diethyl ether to facilitate further precipitation.

-

Collect the precipitate by filtration under an inert atmosphere.

-

Wash the solid product with anhydrous heptane.

-

Dry the resulting iminopyridine oxazoline cobalt(II) complex under vacuum.

-

Data Presentation

The following table summarizes representative quantitative data for a class of iminopyridine cobalt(II) complexes. Actual values for the specific complex prepared using the above protocol may vary.

| Complex | Ligand | Yield (%) | FT-IR (C=N) (cm⁻¹) | Elemental Analysis (Calcd. C, H, N) | Elemental Analysis (Found C, H, N) |

| Co-L1 | Iminopyridine | 70.7 | 1625 | C, 54.56; H, 5.60; N, 7.07 | C, 53.86; H, 6.01; N, 7.26[1] |

| Co-L2 | Iminopyridine | 82.3 | 1612 | C, 55.63; H, 5.90; N, 6.83 | C, 56.03; H, 6.17; N, 6.65[1] |

| Co-L3 | Iminopyridine | 52.8 | 1609 | C, 61.03; H, 5.55; N, 5.93 | C, 61.24; H, 5.75; N, 6.02[1] |

Applications

Iminopyridine oxazoline cobalt complexes are versatile catalysts with applications in several areas of organic synthesis and polymer chemistry.

Polymerization of Dienes

Cobalt complexes bearing iminopyridine-type ligands have shown high catalytic activity for the polymerization of conjugated dienes such as 1,3-butadiene and isoprene.[1][2] When activated with an appropriate co-catalyst, such as ethylaluminum sesquichloride (EASC) or diethylaluminum chloride (AlEt₂Cl), these complexes can produce polybutadienes and polyisoprenes with specific microstructures (e.g., high cis-1,4-selectivity).[1][2] The steric and electronic properties of the iminopyridine oxazoline ligand can be tuned to influence the catalytic activity and the properties of the resulting polymer.

Asymmetric Hydroboration

Chiral iminopyridine oxazoline ligands, in complex with first-row transition metals like iron and potentially cobalt, are effective catalysts for the asymmetric hydroboration of alkenes.[3] This reaction is a powerful tool for the synthesis of chiral alcohols and other valuable building blocks in drug discovery and development. The chiral oxazoline moiety plays a crucial role in controlling the enantioselectivity of the hydroboration reaction, leading to high enantiomeric excesses.[3]

C-N Bond Formation

Cobalt-catalyzed reactions are also emerging as powerful methods for the formation of carbon-nitrogen bonds. While not specifically demonstrated for iminopyridine oxazoline complexes, similar cobalt systems have been employed in the synthesis of N-heterocycles, indicating a potential application for these complexes in related transformations.

Characterization

The synthesized ligand and its cobalt complex should be characterized using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the organic ligand.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying the characteristic C=N stretching frequency of the imine group and observing shifts upon coordination to the cobalt center.

-

Elemental Analysis: Provides the empirical formula of the complex, confirming its composition.

-

X-ray Crystallography: Can be used to determine the solid-state structure of the cobalt complex, providing detailed information about bond lengths, bond angles, and the coordination geometry around the cobalt center.

Logical Relationship Diagram

References

Application Notes and Protocols for Enantioselective Hydroboration Using Pyridine-Derived Chiral Catalysts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantioselective hydroboration is a powerful transformation in modern organic synthesis, enabling the creation of chiral organoboron compounds which are versatile intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The development of efficient and highly selective catalysts for this reaction is a key area of research. While a vast array of chiral ligands has been explored, pyridine-based structures, such as iminopyridine-oxazolines (IPOs), have emerged as privileged ligands for first-row transition metals like cobalt, offering cost-effective and environmentally benign alternatives to precious-metal catalysts.[1]